An In-Depth Technical Guide on the Physical and Chemical Properties of Ethyl (2-ethylhexyl)carbamate
An In-Depth Technical Guide on the Physical and Chemical Properties of Ethyl (2-ethylhexyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of ethyl (2-ethylhexyl)carbamate. Due to a scarcity of published data on this specific molecule, this guide adopts a first-principles approach, predicting properties based on its molecular structure and providing detailed, field-proven experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute robust experimental plans for the characterization of this and similar compounds.
Introduction and Molecular Structure Analysis
Ethyl (2-ethylhexyl)carbamate is a carbamate ester characterized by the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . Its structure consists of a central carbamate functional group with an ethyl ester and a 2-ethylhexyl amino substituent. The presence of these distinct moieties—a polar carbamate core and nonpolar alkyl chains—predicts an amphiphilic character, which will be a recurring theme in the discussion of its physical and chemical properties. The 2-ethylhexyl group, a branched eight-carbon chain, is of particular note as it introduces chirality and is expected to significantly influence the compound's physical state and solubility by disrupting intermolecular packing.
Key Structural Features:
-
Carbamate Core (-NHCOO-): This polar group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting the potential for strong intermolecular interactions.
-
Ethyl Ester Group (-OCH₂CH₃): A relatively small and moderately polar group.
-
2-Ethylhexyl Group (-CH₂(CH(CH₂CH₃)CH₂CH₂CH₂CH₃)): A bulky, nonpolar, and branched alkyl chain that will sterically hinder intermolecular interactions and dominate the compound's lipophilicity.
Predicted Physical Properties and Experimental Determination
The following sections outline the anticipated physical properties of ethyl (2-ethylhexyl)carbamate and provide detailed protocols for their experimental verification.
Physical State, Appearance, and Thermal Properties
The balance between the polar carbamate core and the large, branched alkyl chain will dictate the physical state of ethyl (2-ethylhexyl)carbamate at ambient temperature. The branching of the 2-ethylhexyl group is expected to inhibit efficient crystal lattice formation, potentially leading to a low melting point solid or even a viscous liquid.
Table 1: Predicted and Experimental Thermal Properties
| Property | Predicted Value/State | Experimental Protocol |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Visual Inspection |
| Melting Point | Low (< 50 °C) | Capillary Melting Point or Differential Scanning Calorimetry (DSC) |
| Boiling Point | > 200 °C (with potential for decomposition) | Vacuum Distillation or Thermogravimetric Analysis (TGA) |
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a highly accurate and reproducible measurement of melting point and can also reveal other thermal transitions, such as glass transitions or decomposition events. This method is superior to traditional capillary melting point for its quantitative nature.
-
Procedure:
-
Accurately weigh 1-5 mg of ethyl (2-ethylhexyl)carbamate into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
Solubility Profile
The amphiphilic nature of ethyl (2-ethylhexyl)carbamate suggests a nuanced solubility profile. It is expected to be poorly soluble in water but readily soluble in a range of organic solvents.
Table 2: Predicted Solubility and Experimental Verification
| Solvent | Predicted Solubility | Experimental Protocol |
| Water | Poorly soluble | Shake-Flask Method with HPLC-UV Quantification |
| Ethanol | Soluble | Visual Miscibility or Shake-Flask Method |
| Acetone | Soluble | Visual Miscibility or Shake-Flask Method |
| Toluene | Soluble | Visual Miscibility or Shake-Flask Method |
| Hexane | Soluble | Visual Miscibility or Shake-Flask Method |
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
-
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute.
-
Procedure:
-
Add an excess amount of ethyl (2-ethylhexyl)carbamate to a known volume of the solvent of interest in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A visible excess of solid/liquid phase should remain.
-
Centrifuge the sample to separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved analyte using a validated analytical method such as HPLC-UV or GC-MS.
-
Chemical Properties: Reactivity and Stability
The chemical reactivity of ethyl (2-ethylhexyl)carbamate is primarily centered around the carbamate functional group, which is susceptible to hydrolysis under both acidic and basic conditions.
Caption: Generalized Hydrolysis Pathway of Ethyl (2-ethylhexyl)carbamate.
Experimental Protocol: Forced Degradation Study for Stability Assessment
-
Rationale: A forced degradation study is essential in drug development to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Procedure:
-
Prepare solutions of ethyl (2-ethylhexyl)carbamate in a suitable solvent.
-
Subject individual samples to a range of stress conditions:
-
Acidic: 0.1 N HCl at 60 °C
-
Basic: 0.1 N NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C
-
Photolytic: Exposure to UV light (ICH Q1B guidelines)
-
-
At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method with a photodiode array (PDA) detector.
-
The loss of the parent peak and the appearance of new peaks corresponding to degradation products are monitored. Peak purity analysis should be performed to ensure the specificity of the method.
-
Spectroscopic Characterization
The identity and structure of a synthesized batch of ethyl (2-ethylhexyl)carbamate must be confirmed by a suite of spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), complex multiplets for the 2-ethylhexyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | A peak for the carbonyl carbon (~155-160 ppm), and distinct signals for the carbons of the ethyl and 2-ethylhexyl groups. |
| FTIR | A strong C=O stretch (~1700 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the molecular weight (201.31). |
graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];A [label="Synthesis of Ethyl (2-ethylhexyl)carbamate"]; B [label="Purification (e.g., Chromatography)", pos="0, -1.5!"]; C [label="Structural Confirmation", pos="-3, -3!"]; D [label="Physicochemical Characterization", pos="3, -3!"]; E [label="NMR (¹H, ¹³C)", pos="-4, -4.5!"]; F [label="FTIR", pos="-2, -4.5!"]; G [label="Mass Spectrometry", pos="-3, -5.5!"]; H [label="Solubility Studies", pos="2, -4.5!"]; I [label="Thermal Analysis (DSC/TGA)", pos="4, -4.5!"]; J [label="Stability Studies", pos="3, -5.5!"];
A -> B; B -> C; B -> D; C -> E; C -> F; C -> G; D -> H; D -> I; D -> J; }
Caption: A logical workflow for the synthesis and characterization of ethyl (2-ethylhexyl)carbamate.
Conclusion
References
Given the lack of specific literature for ethyl (2-ethylhexyl)carbamate, this reference list provides authoritative sources for the general principles and experimental techniques discussed in this guide.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]
-
Title: Vogel's Textbook of Practical Organic Chemistry Source: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical. URL: [Link]
-
Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). URL: [Link]
-
Title: ICH Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). URL: [Link]
-
Title: PubChem Database entry for 2-ethylhexyl carbamate (CID 94289) Source: National Center for Biotechnology Information. URL: [Link][1]
